molecular formula C20H21N3O2S B12499936 6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B12499936
M. Wt: 367.5 g/mol
InChI Key: MADIDBPXMPACOW-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, a phenyl group, and a sulfanyl group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions. One common synthetic route starts with the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-ethoxyphenyl-3-buten-2-one. This intermediate is then reacted with thiourea and an appropriate amine under acidic conditions to yield the desired dihydropyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with various molecular targets. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl group, in particular, provides unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-3-25-16-11-9-14(10-12-16)18-17(13(2)21-20(26)23-18)19(24)22-15-7-5-4-6-8-15/h4-12,18H,3H2,1-2H3,(H,22,24)(H2,21,23,26)

InChI Key

MADIDBPXMPACOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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